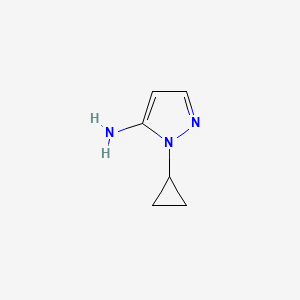
1-Cyclopropyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-Cyclopropyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-1H-pyrazol-5-amine” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopropyl group is attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . They can also react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-1H-pyrazol-5-amine” can vary depending on its specific structure and the presence of any additional functional groups .Applications De Recherche Scientifique
-
Organic Synthesis
- 1-Cyclopropyl-1H-pyrazol-5-amine is used as a building block in organic synthesis . It’s a versatile synthetic tool for constructing diverse heterocyclic or fused heterocyclic scaffolds .
- The methods of application involve various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The outcomes of these methods result in the synthesis of remarkable organic molecules with versatile functionalities .
-
Medicinal Chemistry
- This compound is also used in medicinal chemistry . It’s similar to biologically active compounds and has diverse applications, especially in the field of pharmaceutics .
- The methods of application in this field would involve using 1-Cyclopropyl-1H-pyrazol-5-amine as a reagent in the synthesis of pharmaceutical compounds .
- The outcomes of these methods could potentially lead to the development of new drugs .
-
Antibacterial and Antifungal Activities
- A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to determine their antibacterial and antifungal activities .
- The methods of application involved the synthesis of these benzamides and testing their activities against various bacterial and fungal strains .
- The outcomes of these methods could potentially lead to the development of new antibacterial and antifungal agents .
-
Antimicrobial Activity
- In recent years, there has been an increase in the biological activities of pyrazole derivatives, appearing as antimicrobial activity .
- The methods of application would involve synthesizing these derivatives and testing their activities against various microbial strains .
- The outcomes of these methods could potentially lead to the development of new antimicrobial agents .
-
Antitumor and Antileukemia Activity
- Pyrazole derivatives have also shown antitumor and antileukemia activity .
- The methods of application would involve synthesizing these derivatives and testing their activities against various tumor and leukemia cells .
- The outcomes of these methods could potentially lead to the development of new antitumor and antileukemia agents .
-
Antidepressant and Anticonvulsant Activities
- Pyrazole derivatives have shown antidepressant and anticonvulsant activities .
- The methods of application would involve synthesizing these derivatives and testing their activities in relevant models .
- The outcomes of these methods could potentially lead to the development of new antidepressant and anticonvulsant agents .
-
Antibacterial and Antimycobacterial Activities
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antimycobacterial activities .
- The methods of application would involve synthesizing these derivatives and testing their activities against various bacterial and mycobacterial strains .
- The outcomes of these methods could potentially lead to the development of new antibacterial and antimycobacterial agents .
-
Anti-inflammatory and Antipyretic Activities
- The derivatives of 1, 3-diazole also show anti-inflammatory and antipyretic activities .
- The methods of application would involve synthesizing these derivatives and testing their activities in relevant models .
- The outcomes of these methods could potentially lead to the development of new anti-inflammatory and antipyretic agents .
-
Antioxidant and Anti-amoebic Activities
- The derivatives of 1, 3-diazole have shown antioxidant and anti-amoebic activities .
- The methods of application would involve synthesizing these derivatives and testing their activities in relevant models .
- The outcomes of these methods could potentially lead to the development of new antioxidant and anti-amoebic agents .
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopropylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOWIKXBOZBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-pyrazol-5-amine | |
CAS RN |
1501777-90-7 | |
| Record name | 1-cyclopropyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)
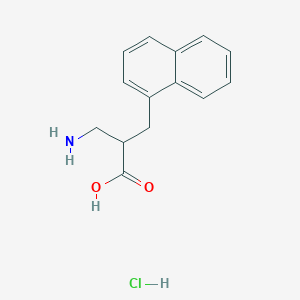
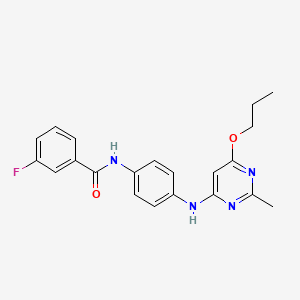
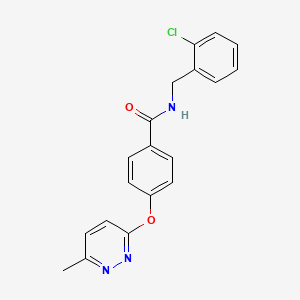
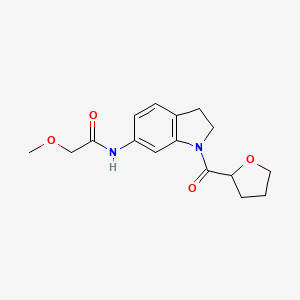
![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)
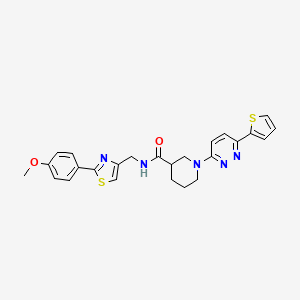
![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)
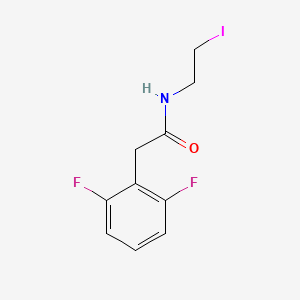
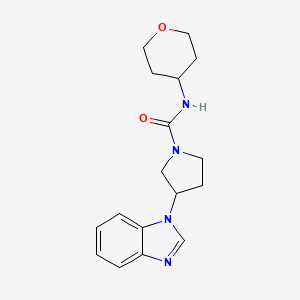
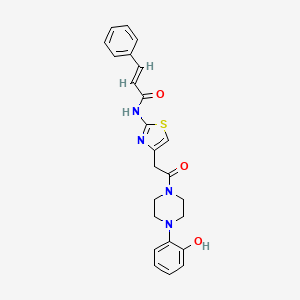
![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)